molecular formula C17H16N4OS B5491736 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5491736
M. Wt: 324.4 g/mol
InChI Key: XWGDBPFQVRONHG-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the acylation of the thiadiazole-pyridine intermediate with 2,4,6-trimethylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated benzamides.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a benzamide core with both a thiadiazole and a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,4,6-trimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-11(2)14(12(3)9-10)15(22)19-17-21-20-16(23-17)13-4-6-18-7-5-13/h4-9H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDBPFQVRONHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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